molecular formula C4H8O4S B128844 (Ethylsulfonyl)acetic acid CAS No. 141811-44-1

(Ethylsulfonyl)acetic acid

Cat. No.: B128844
CAS No.: 141811-44-1
M. Wt: 152.17 g/mol
InChI Key: XTKCDFOXCDJUGE-UHFFFAOYSA-N
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Description

(Ethylsulfonyl)acetic acid (ESA) is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a colorless liquid with a pungent odor and a melting point of -50°C. Its chemical formula is CH3CH2S(O)2COOH. ESA is a versatile compound, and its properties have been utilized in a variety of fields, from biochemistry and pharmacology to organic synthesis and industrial production.

Scientific Research Applications

  • Catalysis in Hydrocarbon Chemistry

    • (Ethylsulfonyl)acetic acid derivatives are used in catalysis, particularly in hydrocarbon chemistry. For instance, sulfonated graphene, which can be derived from ethyl acetate, demonstrates high catalytic activity and can be reused as a water-tolerant solid acid catalyst (Ji et al., 2011).
  • Green Chemistry in Esterification Processes

    • Ethyl acetate, produced from acetic acid and ethanol, can use green catalysts for its synthesis. A study highlighted the use of ionic liquids as a more environmentally friendly alternative to hazardous catalysts, showing high conversion and purity rates (He et al., 2018).
  • Photovoltaic Technology

    • In photovoltaic (PV) technologies, acetic acid, a related compound, plays a role in the degradation of PV encapsulants like ethylene vinyl acetate. Studies on the permeation of acetic acid through photovoltaic backsheet films have helped understand its impact on PV module failure mechanisms (Oreski et al., 2017).
  • Environmental Studies and Contaminant Analysis

    • Research on perfluorochemicals in environmental samples includes derivatives of this compound. These studies are crucial for understanding the environmental fate of these compounds and their potential transformation products (Nguyen et al., 2011).
  • Chemical Synthesis and Reactions

    • Various derivatives of this compound are used in chemical synthesis. For instance, (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester is synthesized for use in allylation reactions (Schleusner et al., 2004).
  • Ionic Liquids and Esterification Reactions

    • Acetate-based ionic liquids, such as EMIMOAc, show potential in various applications including esterification reactions involving carboxylic or sulfonic acids. This illustrates the versatility of ethyl acetate and related compounds in chemical processes (Tran et al., 2017).
  • Pharmaceutical Industry

    • In pharmaceuticals, the presence of impurities like methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, often used in drug formulations, necessitates precise analytical methods for their determination (Zhou et al., 2017).
  • Soil Biotransformation Studies

    • Studies on the biotransformation of perfluoroalkyl sulfonamide derivatives in soil help in understanding the environmental impact of these compounds and their degradation pathways (Avendaño & Liu, 2015).
  • Nanotechnology Applications

    • Sulfonate functionalization of multi-walled carbon nanotubes, derived from sulfuric acid and acetic anhydride, demonstrates applications in nanotechnology, particularly in enhancing the electrocatalytic activity of catalysts (Sun et al., 2009).
  • Analytical Methods in Environmental Studies

    • The determination of perfluorochemicals in sediments and sludge includes analysis of compounds like N-ethylperfluorooctanesulfonamido acetic acid, showcasing the importance of analytical methods in environmental contaminant analysis (Higgins et al., 2005).

Safety and Hazards

The safety data sheet for acetic acid, a related compound, mentions that it is a flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Relevant Papers

The relevant papers retrieved discuss the effects of NO2 and acetic acid on the stability of historic paper , the limited impact of acetic acid in archives and libraries , and a more sustainable synthesis approach for cellulose acetate using the Acetic Acid Process .

Properties

IUPAC Name

2-ethylsulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c1-2-9(7,8)3-4(5)6/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKCDFOXCDJUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50613265
Record name (Ethanesulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141811-44-1
Record name (Ethanesulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ethanesulfonyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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